molecular formula C15H13N5O4S B2960730 N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide CAS No. 888444-29-9

N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2960730
CAS RN: 888444-29-9
M. Wt: 359.36
InChI Key: CPGKGSFTYVAWMF-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C15H13N5O4S and its molecular weight is 359.36. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Evaluation

  • A study conducted by Ravichandiran et al. (2015) explored the synthesis and characterization of various derivatives, including those related to N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide, focusing on their antibacterial properties. They used molecular docking to understand the interaction of these compounds with bacterial protein receptors, finding one compound exhibiting a significant minimum inhibitory concentration against Proteus vulgaris, an indication of promising antibacterial activity (Ravichandiran, Premnath, & Vasanthkumar, 2015).

DNA-DNA Interstrand Crosslinking

  • Knox et al. (1991) researched the bioactivation of certain derivatives, which are closely related to the chemical . They found that these derivatives can form DNA-DNA interstrand crosslinks, a significant action for cytotoxic agents used in cancer therapy. This study provides insight into the potential chemotherapeutic applications of these compounds (Knox, Friedlos, Marchbank, & Roberts, 1991).

Reductive Chemistry in Hypoxia-Selective Cytotoxins

  • Palmer et al. (1995) examined the reductive chemistry of a novel hypoxia-selective cytotoxin, which shares structural similarities with the chemical of interest. They identified that the reduction of nitro groups in the molecule leads to cytotoxic amine or hydroxylamine derivatives, crucial for selective toxicity against hypoxic tumor cells (Palmer, van Zijl, Denny, & Wilson, 1995).

Inhibition of Thymidylate Synthase and Antitumor Activity

  • Research by Gangjee et al. (2004) involved the synthesis of benzoyl ring halogenated derivatives, related to the chemical in focus, as inhibitors of thymidylate synthase, a key target in cancer chemotherapy. This study highlights the potential of these compounds as antitumor agents (Gangjee, Jain, McGuire, & Kisliuk, 2004).

Enzyme Activation in Tumor Cells

  • Knox et al. (1988) identified a specific enzyme in tumor cells that can activate similar compounds to the one , leading to cytotoxic effects. This discovery is pivotal for developing targeted cancer therapies using these compounds (Knox, Boland, Friedlos, Coles, Southan, & Roberts, 1988).

Mechanism of Action

properties

IUPAC Name

N-(4-amino-6-oxo-2-prop-2-ynylsulfanyl-1H-pyrimidin-5-yl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S/c1-3-7-25-15-18-12(16)11(14(22)19-15)17-13(21)9-5-4-6-10(8(9)2)20(23)24/h1,4-6H,7H2,2H3,(H,17,21)(H3,16,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGKGSFTYVAWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C(NC2=O)SCC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide

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